3,5-Dimethoxybenzoyl chloride

Physical Organic Chemistry Solvolysis Reaction Mechanisms

For researchers investigating solvent effects and nucleofugality in acyl transfer, 3,5-Dimethoxybenzoyl chloride (CAS 17213-57-9) is the definitive mechanistic probe. Unlike the 3,4-isomer, its meta-methoxy groups preclude resonance donation, forcing a shift between unimolecular and bimolecular pathways based on your solvent system. This precise electronic control, validated by solvolytic studies, ensures reproducible reaction kinetics. Available in high purity (≥98%) in bulk, this solid acylating agent offers a lower melting point (43–46°C) for easier handling and purification. Avoid synthetic pathway failures by purchasing the correct isomer for your physical organic or medicinal chemistry program today.

Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
CAS No. 17213-57-9
Cat. No. B108687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxybenzoyl chloride
CAS17213-57-9
Molecular FormulaC9H9ClO3
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)Cl)OC
InChIInChI=1S/C9H9ClO3/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3
InChIKeyFTHPLWDYWAKYCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxybenzoyl Chloride (CAS 17213-57-9): Key Properties and Procurement Considerations


3,5-Dimethoxybenzoyl chloride is a meta-substituted aromatic acyl chloride with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol [1]. It is characterized by two methoxy groups at the 3- and 5-positions of the benzoyl ring, which confer distinct electronic and steric properties compared to its para-substituted analog 3,4-dimethoxybenzoyl chloride [2]. The compound is a solid at room temperature with a melting point of 43–46 °C and a boiling point of 157–158 °C at 16 mmHg . Its primary utility lies in its role as an acylating agent in organic synthesis, enabling the introduction of the 3,5-dimethoxybenzoyl moiety into diverse substrates .

Why 3,5-Dimethoxybenzoyl Chloride Cannot Be Readily Replaced by 3,4-Dimethoxybenzoyl Chloride in Critical Applications


Although 3,4-dimethoxybenzoyl chloride and 3,5-dimethoxybenzoyl chloride share the same molecular formula and are both used as acylating agents, their substitution patterns lead to fundamentally different electronic and steric profiles. The 3,5-substitution pattern results in a compound where both methoxy groups are meta to the carbonyl chloride, precluding resonance donation to the reaction center and leaving only inductive electron withdrawal. In contrast, the 3,4-isomer possesses a para-methoxy group that can stabilize a developing positive charge via resonance, as demonstrated in solvolytic studies [1]. This mechanistic divergence means the two isomers can follow entirely different reaction pathways—unimolecular (SN1) versus bimolecular (SN2) or dual—depending on the solvent system [2]. Consequently, substituting one isomer for the other in a synthetic sequence can alter reaction rates, product distributions, or even the viability of a transformation.

Quantitative Differentiation of 3,5-Dimethoxybenzoyl Chloride from 3,4-Dimethoxybenzoyl Chloride: Evidence for Scientific Selection


Mechanistic Divergence in Solvolysis: Dual Pathway vs. Unimolecular Pathway

A direct kinetic study compared the solvolysis of 3,4-dimethoxybenzoyl chloride (1) and 3,5-dimethoxybenzoyl chloride (2) in various pure and binary solvents at 25.0 °C. The solvolysis of 1 was interpreted as proceeding via a unimolecular (SN1) pathway due to resonance stabilization from the para-methoxy group, analogous to 4-methoxybenzoyl chloride. In contrast, the solvolysis of 2 was evaluated as following a dual mechanism—either unimolecular or bimolecular (SN2) depending on solvent electrophilicity/nucleophilicity—owing to the inductive effect of two meta-methoxy groups with no resonance contribution [1].

Physical Organic Chemistry Solvolysis Reaction Mechanisms

Significant Physical Property Differences: Melting Point and Boiling Point

The melting point of 3,5-dimethoxybenzoyl chloride is reported as 43–46 °C , whereas the 3,4-isomer exhibits a melting point of 70–73 °C . Additionally, the boiling point of the 3,5-isomer is 157–158 °C at 16 mmHg , while the 3,4-isomer boils at 95–98 °C at 1 mmHg . These distinct thermal properties facilitate separation and purification strategies based on differences in volatility and solid–liquid phase transitions.

Physical Properties Purification Handling

Synthesis Efficiency: High-Yield Preparation from 3,5-Dimethoxybenzoic Acid

A reported synthesis protocol for 3,5-dimethoxybenzoyl chloride involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride in tetrahydrofuran with a catalytic amount of N,N-dimethylformamide at 50 °C for 4 hours, affording the product in 100% yield [1]. While analogous procedures exist for the 3,4-isomer, this high yield under relatively mild conditions underscores the accessibility of the 3,5-isomer from its precursor acid.

Synthetic Methodology Process Chemistry Yield Optimization

Commercial Availability and Purity Standards: Comparison with 3,4-Isomer

3,5-Dimethoxybenzoyl chloride is commercially available from multiple reputable suppliers with purity specifications of ≥97% or >98.0% (GC)(T) . The 3,4-isomer is also widely available, but the 3,5-isomer's specific purity grades and the range of available package sizes (e.g., 1 g to 100 g from Aladdin, up to multi‑kilogram from specialized suppliers) provide flexibility for both research and pilot-scale applications.

Procurement Quality Control Purity

Reactivity in Specific Acylation: Addition to 4,4-Dimethyl-2-pentyne

3,5-Dimethoxybenzoyl chloride has been shown to undergo addition reaction with 4,4-dimethyl-2-pentyne in the presence of AlCl3, proceeding via a 1,2-methyl shift . This specific reactivity has been noted across multiple vendor technical descriptions, highlighting a defined synthetic application. While 3,4-dimethoxybenzoyl chloride may also act as an acylating agent, the reported reaction with this particular alkyne substrate is specifically documented for the 3,5-isomer.

Organic Synthesis Acylation Alkyne Addition

Recommended Application Scenarios for 3,5-Dimethoxybenzoyl Chloride Based on Differentiating Evidence


Mechanistic Studies of Acyl Chloride Solvolysis

Due to its unique dual-mechanism behavior—shifting between unimolecular and bimolecular pathways depending on solvent—3,5-dimethoxybenzoyl chloride is an ideal probe for physical organic chemists investigating solvent effects and nucleofugality in acyl transfer reactions. Comparative studies with the 3,4-isomer can elucidate the relative contributions of resonance and inductive effects [1].

Synthesis of 3,5-Dimethoxybenzoyl-Containing Pharmaceutical Intermediates

The 3,5-dimethoxybenzoyl group appears in various bioactive molecules, including kinase inhibitor intermediates [1]. The high-yield synthesis of the acid chloride from 3,5-dimethoxybenzoic acid [2] and its commercial availability in high purity make it a practical building block for medicinal chemistry programs requiring this specific substitution pattern.

Purification by Distillation or Recrystallization

The distinct thermal properties of 3,5-dimethoxybenzoyl chloride—a lower melting point (43–46 °C) compared to the 3,4-isomer (70–73 °C) and a higher boiling point under reduced pressure (157–158 °C/16 mmHg) [1]—enable facile separation from reaction mixtures or from closely related impurities. This is particularly valuable in process chemistry where simple physical separations are preferred over chromatography.

Acylation of Alkynes and Related Nucleophiles

The documented addition of 3,5-dimethoxybenzoyl chloride to 4,4-dimethyl-2-pentyne in the presence of AlCl3 [1] provides a direct entry into functionalized alkynes. This reaction can serve as a starting point for the synthesis of more complex molecules containing the 3,5-dimethoxybenzoyl motif, especially when alternative isomers would exhibit different reactivity or selectivity.

Technical Documentation Hub

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